Enzymatic Inhibition: 1,2-Diisopropylhydrazine Exhibits Markedly Reduced Monoamine Oxidase Affinity vs. 1,2-Dimethyl-, 1,2-Diethyl-, and 1,2-Dipropylhydrazine
Direct comparative enzymology demonstrates that 1,2-diisopropylhydrazine possesses substantially weaker monoamine oxidase (MO) inhibitory activity than its lower alkyl homologs. While 1,2-dimethyl-, 1,2-diethyl-, and 1,2-dipropylhydrazine all exhibit pI50 values on the order of 4.7 for MO, the pI50 value for 1,2-diisopropylhydrazine is reported to be 'much smaller' [1]. This represents at least a 10-fold reduction in inhibitory potency relative to the methyl and ethyl analogs. For diamine oxidase (DO), the lower homologs show pI50 values of approximately 5.8, whereas the diisopropyl derivative again demonstrates significantly reduced activity [2].
| Evidence Dimension | Monoamine oxidase inhibitory potency (pI50) |
|---|---|
| Target Compound Data | pI50 much smaller than ~4.7 |
| Comparator Or Baseline | 1,2-Dimethylhydrazine: pI50 ~4.7; 1,2-Diethylhydrazine: pI50 ~4.7; 1,2-Dipropylhydrazine: pI50 ~4.7 |
| Quantified Difference | ≥10-fold reduction in inhibitory potency |
| Conditions | Monoamine oxidase (MO) enzymatic assay; diamine oxidase (DO) assay shows similar trend |
Why This Matters
Researchers requiring hydrazine derivatives with minimized off-target MAO inhibition should specifically select 1,2-diisopropylhydrazine over lower alkyl analogs, as the isopropyl substitution confers substantially reduced enzymatic interference.
- [1] Carbon, J.A., Burkard, W.P. and Zeller, E.A. (1958). Über die Wirkung von symmetrischen 1,2‐Dialkylhydrazinen auf Carbonylverbindungen und Amin‐oxydasen. 16. Mitteilung über Amin‐oxydasen. Helvetica Chimica Acta, 41, 1883-1889. View Source
- [2] Carbon, J.A., Burkard, W.P. and Zeller, E.A. (1958). Über die Wirkung von symmetrischen 1,2‐Dialkylhydrazinen auf Carbonylverbindungen und Amin‐oxydasen. 16. Mitteilung über Amin‐oxydasen. Helvetica Chimica Acta, 41, 1883-1889. View Source
